6-Bromo-2-methylquinazoline
Overview
Description
6-Bromo-2-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinazoline, a structure known for its diverse biological activities and significance in medicinal chemistry. The compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylquinazoline typically involves the bromination of 2-methylquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or phase-transfer catalysis. These methods offer advantages like reduced reaction times and higher yields. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-methylquinazoline, while oxidation can produce 6-bromo-2-methylquinazolinone .
Scientific Research Applications
6-Bromo-2-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant materials
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the quinazoline scaffold .
Comparison with Similar Compounds
- 6-Bromoquinazoline
- 2-Methylquinazoline
- 6-Bromo-2-methylquinoline
Comparison: 6-Bromo-2-methylquinazoline is unique due to the presence of both a bromine atom and a methyl group on the quinazoline ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, 6-Bromoquinazoline lacks the methyl group, which can affect its reactivity and biological activity. Similarly, 2-Methylquinazoline does not have the bromine atom, which plays a crucial role in substitution reactions and enzyme inhibition .
Properties
IUPAC Name |
6-bromo-2-methylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMJVJYMNEHMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346655 | |
Record name | 6-Bromo-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959007-52-4 | |
Record name | 6-Bromo-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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